(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, featuring a benzo[d]thiazole core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-butoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-3-5-13-28-16-8-6-15(7-9-16)20(25)23-21-24(12-4-2)18-11-10-17(30(22,26)27)14-19(18)29-21/h4,6-11,14H,2-3,5,12-13H2,1H3,(H2,22,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYKRCJGEUNBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzo[d]thiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Allylation and Butoxylation: The allyl and butoxy groups are introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate with 4-butoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the allyl or butoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Allyl bromide, butyl bromide, triethylamine as base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by binding to enzymes involved in peptidoglycan synthesis . In anticancer applications, it induces apoptosis by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its antibacterial and cytotoxic activities.
2-aminobenzothiazole: Used as a precursor in the synthesis of various benzo[d]thiazole derivatives.
Benzo[d]thiazol-2-ylhydrazones: Studied for their potential as anticancer agents.
Uniqueness
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide is unique due to its combination of functional groups, which confer a wide range of biological activities.
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The structural features of this compound, including the thiazole ring and sulfonamide moiety, contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 356.48 g/mol. Its structure includes an allyl group, a sulfonamide group, and a butoxybenzamide moiety, which enhances its lipophilicity and may improve bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₄S |
| Molecular Weight | 356.48 g/mol |
| Structural Features | Thiazole ring, allyl group, sulfonamide moiety |
Biological Activity Studies
Research on related compounds indicates diverse biological activities. For instance, arylsulfonylhydrazones have been explored for their antibacterial and antifungal properties. Although direct studies on this compound are scarce, the following findings from similar compounds provide insights:
Table: Biological Activities of Related Compounds
Case Studies
- Anticancer Effects : A study involving thiazole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The results indicated that compounds with similar structural features as (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) showed significant cytotoxicity against various cancer cell lines.
- Antimicrobial Testing : In vitro studies on related sulfonamide compounds revealed potent antibacterial activity against Gram-positive bacteria, suggesting that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) may exhibit similar effects.
Q & A
Q. What are the key synthetic steps and optimization strategies for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide?
The synthesis involves multi-step reactions, including:
- Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH (6.5–7.5) and temperature (70–90°C) to ensure regioselectivity .
- Allylation : Introduction of the allyl group via nucleophilic substitution, optimized using anhydrous DMF as a solvent at 60°C for 12 hours .
- Sulfamoylation : Reaction with sulfamoyl chloride in dichloromethane under nitrogen atmosphere to prevent hydrolysis . Yield optimization requires monitoring by TLC and purification via silica gel chromatography (hexane:ethyl acetate, 3:1) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration via NOE correlations) and functional group integration (e.g., sulfamoyl protons at δ 7.8–8.2 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile:water gradient) assess purity (>95%) and detect by-products .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 465.54) .
Q. What in vitro assays are used to evaluate antimicrobial and anticancer activity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfamoyl vs. methoxy groups) impact biological activity?
Comparative studies using derivatives reveal:
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- In silico modeling : Molecular docking (AutoDock Vina) identifies key interactions with dihydrofolate reductase (DHFR) active sites .
- Mutagenesis assays : Site-directed mutagenesis of DHFR residues (e.g., Leu28→Ala) validates binding hypotheses .
- Meta-analysis : Cross-study comparisons adjust for variables like cell line heterogeneity or assay protocols .
Q. How can pharmacokinetic properties (e.g., solubility) be optimized?
- Prodrug synthesis : Esterification of the butoxy group increases aqueous solubility (e.g., phosphate prodrugs show 3× higher dissolution) .
- Formulation : Nanoemulsions with Tween-80 enhance bioavailability (AUC increased by 40% in rat models) .
- LogP optimization : Introducing polar groups (e.g., hydroxyl) balances lipophilicity (target LogP 2.5–3.5) .
Q. What mechanistic insights explain the compound’s enzyme inhibition?
- Kinetic studies : Lineweaver-Burk plots reveal non-competitive inhibition of DHFR (Kᵢ = 0.8 μM) .
- Isothermal titration calorimetry (ITC) : ΔG = -9.2 kcal/mol confirms spontaneous binding to ATP-binding pockets .
- Fluorescence quenching : Stern-Volmer analysis shows static quenching of tryptophan residues in target enzymes .
Data Analysis and Reproducibility
Q. How should researchers address variability in biological assay results?
- Standardized protocols : Adhere to OECD guidelines for cytotoxicity assays (e.g., fixed seeding density, serum-free conditions) .
- Positive controls : Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) to validate assay sensitivity .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.01) to account for batch-to-batch variability .
Q. What computational tools predict metabolic stability?
- CYP450 metabolism : SwissADME predicts major Phase I oxidation sites (e.g., allyl group → epoxide formation) .
- Metabolite identification : LC-MS/MS with Mass Frontier software identifies glucuronide conjugates as primary Phase II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
